
6Alpha-Naltrexol-d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is primarily used in scientific research, particularly in the field of neurology and analytical chemistry . It is a stable isotope-labeled compound, which makes it valuable for various analytical applications, including nuclear magnetic resonance (NMR) imaging.
Méthodes De Préparation
The synthesis of 6Alpha-Naltrexol-d4 involves several steps, starting from the precursor naltrexoneThe reaction conditions often involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium into the final product . Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimization for large-scale production.
Analyse Des Réactions Chimiques
6Alpha-Naltrexol-d4 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield naltrexone-d4, while reduction can produce various deuterated derivatives .
Applications De Recherche Scientifique
6Alpha-Naltrexol-d4 is widely used in scientific research due to its stable isotope labeling. In chemistry, it is used as a reference standard in analytical techniques such as NMR spectroscopy and mass spectrometry. In biology and medicine, it is employed in studies related to opioid receptor antagonism and the metabolism of naltrexone. The compound’s deuterium labeling allows for precise tracking and quantification in metabolic studies . Additionally, it has applications in the development of new therapeutic agents targeting opioid receptors .
Mécanisme D'action
The mechanism of action of 6Alpha-Naltrexol-d4 involves its interaction with opioid receptors in the central nervous system. As a neutral opioid antagonist, it binds to mu, kappa, and delta receptors without activating them, thereby blocking the effects of endogenous opioids. This action helps in studying the pharmacodynamics and pharmacokinetics of opioid receptor antagonists. The deuterium labeling does not significantly alter the compound’s mechanism of action but enhances its analytical properties .
Comparaison Avec Des Composés Similaires
6Alpha-Naltrexol-d4 is similar to other deuterium-labeled opioid antagonists, such as 6Beta-Naltrexol-d4. Both compounds are used for NMR imaging and analytical studies. this compound is unique due to its specific stereochemistry, which may influence its binding affinity and selectivity for different opioid receptors. Other similar compounds include naltrexone and naloxone, which are also opioid antagonists but lack deuterium labeling .
Propriétés
Formule moléculaire |
C20H25NO4 |
|---|---|
Poids moléculaire |
347.4 g/mol |
Nom IUPAC |
(4R,4aS,7S,7aR,12bS)-3-(cyclopropylmethyl)-6,6,7,7a-tetradeuterio-2,4,5,13-tetrahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,7,9-triol |
InChI |
InChI=1S/C20H25NO4/c22-13-4-3-12-9-15-20(24)6-5-14(23)18-19(20,16(12)17(13)25-18)7-8-21(15)10-11-1-2-11/h3-4,11,14-15,18,22-24H,1-2,5-10H2/t14-,15+,18-,19-,20+/m0/s1/i5D2,14D,18D |
Clé InChI |
JLVNEHKORQFVQJ-DFNWPKSTSA-N |
SMILES isomérique |
[2H][C@]12[C@@](C(C[C@@]3([C@]14CCN([C@@H]3CC5=C4C(=C(C=C5)O)O2)CC6CC6)O)([2H])[2H])([2H])O |
SMILES canonique |
C1CC1CN2CCC34C5C(CCC3(C2CC6=C4C(=C(C=C6)O)O5)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


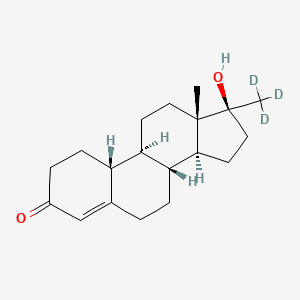
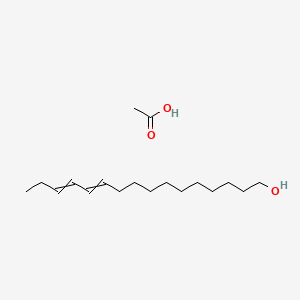
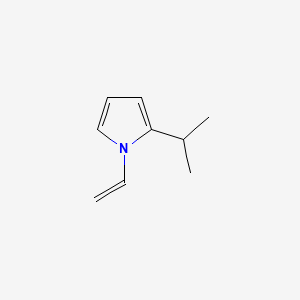
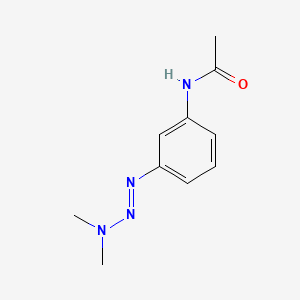
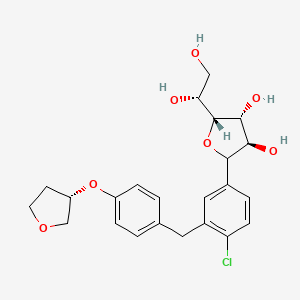
![4-[6-(3,5-dimethyl-1,2-oxazol-4-yl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-N-[(3S)-piperidin-3-yl]-5-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B13837998.png)
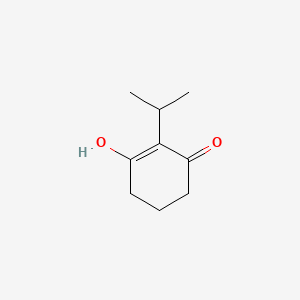
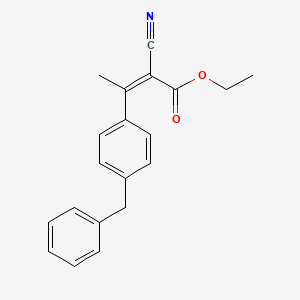

![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1,9,12-trihydroxy-15-[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] 2,3,4,5,6-pentadeuteriobenzoate](/img/structure/B13838024.png)
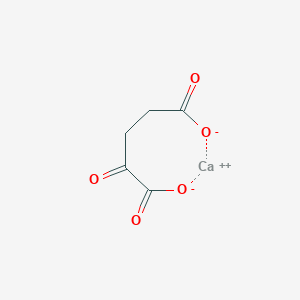

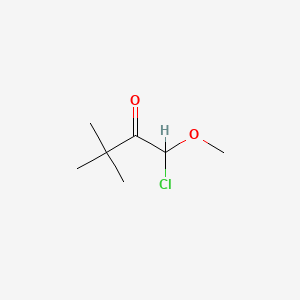
![4,6-Dimethoxy-1,3,5-triazin-2-yl 4-[2-(2-Amino-4,7-dihydro-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoate](/img/structure/B13838053.png)
